![molecular formula C17H12ClNO5S2 B2954754 3-[2-[(4-氯苯基)磺酰氨基]苯氧基]噻吩-2-羧酸 CAS No. 900019-15-0](/img/structure/B2954754.png)

3-[2-[(4-氯苯基)磺酰氨基]苯氧基]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

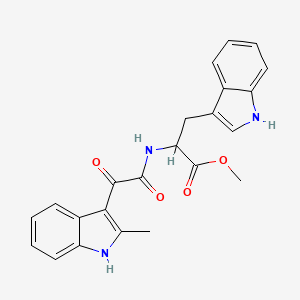

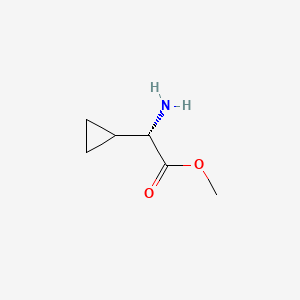

This compound is a thiophene derivative, which is a class of compounds that have been of interest to scientists due to their potential biological activity . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The molecular formula of this compound is C11H8ClNO4S2 .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of this compound includes a thiophene ring, a carboxylic acid group, a sulfonylamino group, and a chlorophenyl group .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

The average molecular weight of this compound is 317.769 Da . More detailed physical and chemical properties are not available in the current literature.科学研究应用

The compound 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has several potential applications in scientific research due to its unique chemical structure. Here’s a comprehensive analysis focusing on six distinct applications:

Antimicrobial Activity

Thiophene derivatives have been recognized for their antimicrobial properties. The sulfonylamino group attached to the phenoxy moiety could potentially enhance these properties, making this compound a candidate for developing new antimicrobial agents. Researchers have synthesized similar compounds and tested them for antibacterial activity, indicating the potential of such structures in combating microbial infections .

Anti-inflammatory Agents

Compounds containing both a thiophene ring and a sulfonyl group have shown anti-inflammatory effects. This suggests that 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid could be explored as a lead compound for the development of new anti-inflammatory drugs, which could be particularly useful in the treatment of chronic inflammatory diseases .

Antioxidant Properties

The presence of a thiophene ring in the molecular structure of a compound has been associated with antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, and this compound could be investigated for its potential to mitigate oxidative damage, which is a factor in many diseases, including neurodegenerative disorders .

Cancer Research

Thiophene derivatives have been studied for their anticancer properties. The specific configuration of the sulfonylamino group and the phenoxy linkage in this compound could interact with cancer cell lines, inhibiting growth or inducing apoptosis. This makes it a compound of interest for cancer research, where it could be used to study tumor biology or as a scaffold for designing anticancer drugs .

Kinase Inhibition

Kinases are enzymes that play a significant role in signal transduction and are targets for drug development. The structural features of this compound, particularly the sulfonylamino group, could be beneficial in designing kinase inhibitors, which are important in the treatment of various diseases, including cancer and autoimmune disorders .

Drug Design and Development

The unique structure of this compound, with its combination of a thiophene ring, a sulfonylamino group, and a phenoxy linkage, provides a versatile framework for medicinal chemists. It can be used as a starting point for the synthesis of a wide range of pharmaceuticals, potentially leading to the development of new drugs with improved safety and efficacy profiles .

作用机制

属性

IUPAC Name |

3-[2-[(4-chlorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO5S2/c18-11-5-7-12(8-6-11)26(22,23)19-13-3-1-2-4-14(13)24-15-9-10-25-16(15)17(20)21/h1-10,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXZVDWVZHXFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2954671.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2954677.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)